N-ethyl-2,3,4-trifluoroaniline

Description

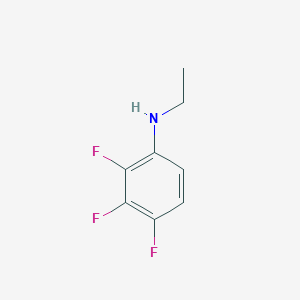

N-Ethyl-2,3,4-trifluoroaniline is a fluorinated aromatic amine with the molecular formula C₈H₉F₃N. Structurally, it consists of an aniline backbone substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring and an ethyl group attached to the nitrogen atom. This compound is part of a broader class of halogenated anilines, which are pivotal intermediates in agrochemical and pharmaceutical synthesis due to fluorine’s electronegativity and ability to modulate lipophilicity, metabolic stability, and bioavailability .

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

N-ethyl-2,3,4-trifluoroaniline |

InChI |

InChI=1S/C8H8F3N/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4,12H,2H2,1H3 |

InChI Key |

JQXJDOZCQCWFLH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with ethylating agents. One common method is the reaction of 2,3,4-trifluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product to ensure high purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3,4-trifluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-ethyl-2,3,4-trifluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Industry: this compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-2,3,4-trifluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of N-ethyl-2,3,4-trifluoroaniline can be contextualized by comparing it to structurally related compounds, as outlined below:

Table 1: Key Comparisons of this compound with Analogous Compounds

Key Differences and Implications

In contrast, 6-bromo-2,3,4-trifluoroaniline replaces the ethyl group with a bromine atom, making it more reactive in Suzuki-Miyaura couplings for bioconjugation applications .

Functional Group Diversity :

- Trifluralin (N,N-di-n-propyl-2,6-dinitro-4-trifluoromethylaniline) contains nitro and trifluoromethyl groups, which render it a potent herbicide. The nitro groups facilitate redox interactions in soil, while the trifluoromethyl group enhances lipid membrane penetration .

- N-Ethyl-2-nitro-4-(trifluoromethyl)aniline combines nitro and trifluoromethyl substituents, creating a strong electron-deficient aromatic system suitable for azo-dye synthesis and coordination chemistry .

Biological and Industrial Applications :

- Fluorinated anilines like this compound are often precursors to bioactive molecules. For example, azo ligands derived from 4-trifluoroaniline (a close analog) form stable metal complexes with anticancer activity against MCF-7 breast cancer cells .

- In contrast, trifluralin ’s primary application is agricultural, targeting weed control through inhibition of microtubule assembly .

Research Findings and Trends

- Synthetic Flexibility : Fluorinated anilines are synthesized via nucleophilic aromatic substitution or Pd-catalyzed coupling. For instance, 6-bromo-2,3,4-trifluoroaniline () is commercially available for such applications .

- Electronic Effects : The trifluoro substitution in this compound creates a highly electron-deficient ring, favoring reactions with nucleophiles (e.g., amination or hydroxylation) over electrophilic processes.

- Thermodynamic Stability: Fluorine’s inductive effect increases the compound’s thermal stability compared to non-fluorinated analogs, making it suitable for high-temperature industrial processes .

Biological Activity

N-ethyl-2,3,4-trifluoroaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to the aromatic ring and an ethyl group on the amino nitrogen. The molecular formula is with a molecular weight of 201.18 g/mol. The trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties, which can affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

In Vitro Antimicrobial Testing

A study conducted on several derivatives of trifluoroaniline indicated that compounds with a trifluoromethyl group exhibited enhanced activity against Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be in the range of 4.66 to 35.8 μM against these pathogens. This suggests that the presence of the trifluoromethyl group contributes significantly to its antimicrobial efficacy .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 18.7 | Staphylococcus aureus |

| This compound | 35.8 | Enterococcus faecalis |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has been reported that compounds containing trifluoromethyl groups can enhance cytotoxicity against cancer cell lines.

Case Studies on Anticancer Effects

In a comparative study, this compound exhibited IC50 values ranging from 10 to 20 μM against several cancer cell lines including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). These results indicate that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving oxidative stress or interference with cell cycle regulation .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| K562 | 12 | Cell cycle arrest |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the ethyl group or the positioning of fluorine atoms can significantly alter the biological profile.

- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and can enhance binding affinity to biological targets.

- Alkyl Chain Variations : Altering the length or branching of the alkyl chain can impact both solubility and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.